molecular formula C12H8F3N B6596747 3-[3-(trifluoromethyl)phenyl]pyridine CAS No. 5957-99-3

3-[3-(trifluoromethyl)phenyl]pyridine

Cat. No.: B6596747
CAS No.: 5957-99-3
M. Wt: 223.19 g/mol
InChI Key: WWTZXDQKDIXVBU-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)phenyl]pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to a pyridine ring.

Scientific Research Applications

3-[3-(trifluoromethyl)phenyl]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-[3-(trifluoromethyl)phenyl]pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a palladium catalyst to form the carbon-carbon bond between the trifluoromethylphenyl group and the pyridine ring . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates. This method has gained popularity due to its efficiency in introducing the trifluoromethyl group into various organic molecules .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)phenyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(trifluoromethyl)phenyl]pyridine is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which together enhance its chemical stability and biological activity. This combination makes it more versatile and effective in various applications compared to its simpler analogs .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-5-1-3-9(7-11)10-4-2-6-16-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTZXDQKDIXVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466912
Record name Pyridine, 3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5957-99-3
Record name Pyridine, 3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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